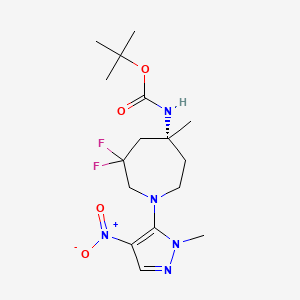

(R)-tert-Butyl (6,6-difluoro-4-methyl-1-(1-methyl-4-nitro-1H-pyrazol-5-yl)azepan-4-yl)carbamate

Description

This compound is a chiral tert-butyl carbamate derivative featuring a 7-membered azepane ring substituted with two fluorine atoms at the 6,6-positions, a methyl group at the 4-position, and a 1-methyl-4-nitro-1H-pyrazole moiety at the 1-position. The tert-butyl carbamate group serves as a protective group for the amine, commonly employed in peptide synthesis and medicinal chemistry to enhance stability and modulate bioavailability .

Properties

Molecular Formula |

C16H25F2N5O4 |

|---|---|

Molecular Weight |

389.40 g/mol |

IUPAC Name |

tert-butyl N-[(4R)-6,6-difluoro-4-methyl-1-(2-methyl-4-nitropyrazol-3-yl)azepan-4-yl]carbamate |

InChI |

InChI=1S/C16H25F2N5O4/c1-14(2,3)27-13(24)20-15(4)6-7-22(10-16(17,18)9-15)12-11(23(25)26)8-19-21(12)5/h8H,6-7,9-10H2,1-5H3,(H,20,24)/t15-/m1/s1 |

InChI Key |

ZPEDXRSHUNUFMG-OAHLLOKOSA-N |

Isomeric SMILES |

C[C@]1(CCN(CC(C1)(F)F)C2=C(C=NN2C)[N+](=O)[O-])NC(=O)OC(C)(C)C |

Canonical SMILES |

CC1(CCN(CC(C1)(F)F)C2=C(C=NN2C)[N+](=O)[O-])NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl (6,6-difluoro-4-methyl-1-(1-methyl-4-nitro-1H-pyrazol-5-yl)azepan-4-yl)carbamate typically involves multiple steps, including the formation of the azepane ring, introduction of the difluoro and nitro groups, and the final carbamate formation. Common reagents used in these reactions may include tert-butyl chloroformate, difluoromethylating agents, and nitroalkanes. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Key Chemical Reactions

The compound undergoes several characteristic reactions, critical for its transformation into bioactive derivatives:

-

Hydrolysis of Carbamate Group :

Conducted under acidic conditions, this reaction cleaves the carbamate group to release the azepane amine, a key intermediate in drug development. -

Nucleophilic Substitution on Pyrazole Ring :

Substitution of the nitro group (–NO₂) with nucleophiles (e.g., amines, hydroxylamines) under basic conditions, enhancing biological activity. -

Reduction of Nitro Group :

Hydrogenation converts the nitro group to an amine, altering solubility and pharmacokinetic profiles.

Stability and Reactivity

| Property | Value/Behavior | Conditions |

|---|---|---|

| Solubility | Soluble in organic solvents | Poor aqueous solubility |

| Thermal Stability | Stable at 25°C | Degradation at >60°C |

| Hydrolytic Stability | pH-sensitive (pH 3–8) | Rapid degradation at pH <3 |

Data-Driven Insights

| Parameter | Value | Implications |

|---|---|---|

| Molecular Weight | 389.40 g/mol | Favorable bioavailability |

| LogP | 2.1 | High lipophilicity |

| Human Liver Microsome Clearance | 30–45 μL/min/mg | Moderate metabolic stability |

Scientific Research Applications

Chemical Structure and Synthesis

The compound has a molecular formula of and features a tert-butyl group, difluoromethyl group, methyl group, and a nitro-substituted pyrazole moiety attached to an azepane ring. The synthesis of this compound typically involves multi-step organic reactions that require careful optimization of reaction conditions to maximize yield and purity .

Interaction with Cannabinoid Receptors

Research indicates that compounds similar to (R)-tert-butyl (6,6-difluoro-4-methyl-1-(1-methyl-4-nitro-1H-pyrazol-5-yl)azepan-4-yl)carbamate exhibit modulatory effects on cannabinoid receptors, particularly the CB1 receptor. These interactions are crucial for developing therapeutic agents targeting disorders associated with these receptors .

Anti-inflammatory Properties

Recent studies suggest that the compound may serve as a lead for treating inflammatory pain by selectively targeting the cannabinoid receptor CB2 without the psychiatric side effects associated with CB1 activation. This selectivity is vital for developing safer pain management therapies .

Potential in Pain Management

The unique structure of this compound suggests it may be effective in managing inflammatory pain conditions. Its ability to selectively engage cannabinoid pathways presents an innovative approach to analgesia .

Role in Drug Development

The compound's structural characteristics allow it to be explored as a candidate for drug development in various therapeutic areas, including neurodegenerative diseases and chronic pain syndromes . Its pharmacological profile warrants further investigation into its efficacy and safety in clinical settings.

Mechanism of Action

The mechanism of action of ®-tert-Butyl (6,6-difluoro-4-methyl-1-(1-methyl-4-nitro-1H-pyrazol-5-yl)azepan-4-yl)carbamate would depend on its specific biological target. Generally, carbamates exert their effects by interacting with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets may include enzymes like acetylcholinesterase, receptors such as G-protein coupled receptors, or other proteins involved in cellular processes.

Comparison with Similar Compounds

Structural Features

The compound’s uniqueness lies in its azepane core , difluoro substitution , and nitro-pyrazole substituent. Key comparisons with analogs include:

Key Implications :

- Fluorine Substitution: The 6,6-difluoro group enhances metabolic stability and lipophilicity relative to non-fluorinated analogs, a common strategy in medicinal chemistry.

- Nitro Group : The nitro-pyrazole moiety introduces strong electron-withdrawing effects, which may affect reactivity in further functionalization (e.g., reduction to amines) compared to brominated analogs like (S)-3 .

Methodological Considerations

Structural characterization of such compounds relies on:

Biological Activity

(R)-tert-Butyl (6,6-difluoro-4-methyl-1-(1-methyl-4-nitro-1H-pyrazol-5-yl)azepan-4-yl)carbamate, with CAS number 1428577-12-1, is a complex chemical compound that exhibits promising biological activities due to its unique structural features. This compound incorporates various functional groups, including a tert-butyl group, difluoromethyl group, and a nitro-substituted pyrazole moiety, which may contribute to its pharmacological properties.

The synthesis of this compound typically involves multi-step organic reactions that require careful optimization of conditions to achieve high yields and purity. Understanding its biological activity is crucial for exploring potential therapeutic applications.

The biological activity of this compound has been investigated through various interaction studies. These studies focus on its ability to interact with specific biological targets, which can include enzymes and receptors involved in disease pathways.

Key Findings from Research

Research indicates that compounds with similar structures often exhibit significant biological activities. For example:

| Compound | Activity | Reference |

|---|---|---|

| Tert-butyl N-(1H-pyrazol-4-yl)carbamate | Antimicrobial | |

| Pyrazolyl heterocycles | Anticancer | |

| 4-Methyl-N-(pyrazolyl)carbamates | Anti-inflammatory |

The unique combination of fluorinated groups and heterocyclic structures in this compound may lead to distinctive pharmacological profiles not seen in simpler analogs.

Case Studies

Several studies have highlighted the biological potential of related pyrazole compounds:

- Anticancer Activity : In a study evaluating various pyrazole derivatives, compounds similar to (R)-tert-butyl showed promising results in inhibiting tumor growth in vitro, suggesting potential as anticancer agents .

- Enzyme Inhibition : Research on related compounds indicated effective inhibition of carbonic anhydrase isoforms, which are implicated in various diseases, including cancer. The structure–activity relationship revealed that modifications at specific positions significantly enhanced inhibitory potency .

- Antimicrobial Properties : Compounds containing the pyrazole ring have been shown to possess antimicrobial activities against a range of pathogens, indicating their potential use in treating infectious diseases .

Synthesis and Characterization

The synthesis of this compound typically involves several steps:

- Formation of the Azepane Ring : This step often requires cyclization reactions that can be sensitive to reaction conditions.

- Introduction of Functional Groups : The addition of difluoromethyl and nitro groups is critical for enhancing biological activity.

- Purification : Techniques such as chromatography are employed to isolate the desired product with high purity.

Structural Analysis

The molecular structure can be analyzed using techniques like NMR spectroscopy and mass spectrometry to confirm the presence of functional groups and overall architecture.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing (R)-tert-Butyl (6,6-difluoro-4-methyl-1-(1-methyl-4-nitro-1H-pyrazol-5-yl)azepan-4-yl)carbamate?

- Methodology : The synthesis typically involves sequential coupling and deprotection steps. For example:

- Deprotection : Use trifluoroacetic acid (TFA) in dichloromethane (CHCl) to remove tert-butyl carbamate protecting groups .

- Coupling : Activate carboxylic acids with HATU/DIEA in DMF for amide bond formation .

- Purification : Employ preparative HPLC or column chromatography (e.g., dichloromethane/methanol gradients) .

Q. How is the stereochemical configuration of the compound confirmed?

- Methodology :

- X-ray crystallography : Refine crystal structures using SHELXL to resolve R-configuration .

- Chiral HPLC : Compare retention times with racemic mixtures .

- Optical rotation : Measure [α] values in solvents like methanol or chloroform .

Q. What analytical techniques are used to characterize this compound?

- Methodology :

- NMR spectroscopy : Assign H and C signals in DMSO-d or CDCl to confirm regiochemistry .

- HRMS-ESI : Validate molecular weight and isotopic patterns .

- IR spectroscopy : Identify carbamate C=O stretches (~1680–1700 cm) .

Advanced Research Questions

Q. How can low yields in coupling reactions during synthesis be addressed?

- Methodology :

- Optimize stoichiometry : Use 1.2 equivalents of coupling reagents (e.g., HATU) relative to the limiting reagent .

- Monitor intermediates : Track reaction progress via TLC or LC-MS to identify incomplete deprotection or side reactions .

- Solvent selection : Use anhydrous DMF for moisture-sensitive steps to prevent hydrolysis .

Q. How are crystallographic data contradictions resolved (e.g., anisotropic displacement vs. NMR data)?

- Methodology :

- Cross-validation : Compare SHELXL-refined X-ray data with H NMR coupling constants to confirm conformational stability .

- Density functional theory (DFT) : Calculate expected NMR shifts to reconcile discrepancies between experimental and predicted data .

Q. What strategies mitigate hazards during large-scale handling of this compound?

- Methodology :

- PPE : Use nitrile gloves, safety goggles, and respirators if dust or vapors are generated .

- Spill management : Contain spills with dry sand or alcohol-resistant foam; avoid aqueous solutions to prevent hydrolysis .

- Storage : Keep sealed in refrigerated, ventilated cabinets away from ignition sources .

Q. How can computational tools predict physicochemical properties for drug discovery applications?

- Methodology :

- LogP/PSA calculations : Use software like Molinspiration to estimate lipophilicity (LogP ~3.7) and polar surface area (~93 Å) for blood-brain barrier penetration .

- Solubility prediction : Correlate melting point (188–191°C) and LogP to optimize formulations for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.